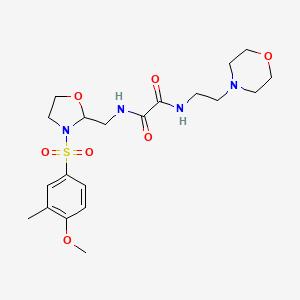

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O7S/c1-15-13-16(3-4-17(15)29-2)32(27,28)24-9-12-31-18(24)14-22-20(26)19(25)21-5-6-23-7-10-30-11-8-23/h3-4,13,18H,5-12,14H2,1-2H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCHJKUWQNGIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound with significant potential in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H32N4O7S, with a molecular weight of 484.57 g/mol. The compound features several key structural elements:

- Oxazolidine Ring : Known for its role in various bioactive molecules, particularly as an antibiotic scaffold.

- Sulfonamide Group : Contributes to the compound's ability to interact with biological targets.

- Morpholino Ethyl Moiety : Enhances solubility and bioavailability.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and protein-ligand interactions. Key mechanisms include:

- Enzyme Inhibition : The compound has demonstrated potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression and bacterial resistance.

- Protein Binding : It can bind to specific receptors or enzymes, influencing various biochemical pathways relevant to disease processes such as cancer and inflammation.

Table 1: Biological Activity Overview

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating various diseases:

- Cancer Research : A study demonstrated that derivatives of oxazolidinones exhibit significant cytotoxicity against multiple cancer cell lines. The structural modifications, including those found in this compound, enhance their antiproliferative effects by targeting specific enzymes involved in tumor growth ( ).

- Antimicrobial Activity : Research indicates that compounds with similar structural motifs have shown effectiveness against antibiotic-resistant bacteria. The sulfonamide group is particularly noted for its role in this activity ().

- Mechanism-Based Approaches : Mechanistic studies suggest that the compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation ( ).

Scientific Research Applications

Medicinal Chemistry

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide has shown promise as a potential therapeutic agent due to its ability to interact with various biomolecular targets. Its structural components suggest possible roles in:

- Enzyme Inhibition : The sulfonamide group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Preliminary studies indicate that compounds with similar structures have been effective as enzyme inhibitors in pharmacological contexts .

The compound's biological activity is primarily attributed to its interactions with proteins and nucleic acids. These interactions can modulate enzyme activities and receptor functions:

- Protein-Ligand Interaction Studies : Understanding how this compound binds to specific proteins can inform drug design efforts aimed at treating diseases influenced by those proteins. For instance, studies focusing on its binding affinity and specificity are crucial for elucidating its therapeutic roles .

Pharmacological Research

In pharmacological studies, the compound's mechanism of action involves influencing biochemical pathways relevant to disease processes. This includes:

- Modulation of Biochemical Pathways : By interacting with specific receptors or enzymes, the compound may alter signaling pathways involved in various diseases, providing insights into new treatment strategies .

Case Study 1: Enzyme Inhibition Potential

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on certain enzymes involved in metabolic pathways. For example, studies have shown that derivatives of oxazolidinones can inhibit bacterial protein synthesis by targeting ribosomal RNA .

Case Study 2: Interaction with Biological Targets

Investigations into the binding characteristics of this compound have revealed that it interacts effectively with specific enzymes and receptors. For instance, compounds containing oxazolidinone structures have been noted for their ability to modulate the activity of kinases involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence share partial structural homology (e.g., oxalamide bridges, heterocyclic cores, or sulfonyl/morpholino groups). Key differences in synthesis, physicochemical properties, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Core Heterocycle Comparison

- Oxazolidinone (Target) vs. Thiazolidinones (S/N/O in 5-membered ring) exhibit distinct electronic profiles due to sulfur’s polarizability, reflected in IR C-S absorption at 1120 cm⁻¹ .

- Oxazepin (Compound 7): The 7-membered ring introduces conformational flexibility, which may influence binding kinetics compared to rigid oxazolidinones.

Functional Group Analysis

- Sulfonamide-containing compounds (e.g., Example 53 ) often target enzymes like carbonic anhydrase or tyrosine kinases.

- Morpholinoethyl vs. Amine Substituents: The morpholinoethyl group in the target provides a tertiary amine, enhancing water solubility compared to primary/secondary amines in other compounds.

Preparation Methods

Cyclization of Amino Alcohol Precursors

Amino alcohols such as (4S,5R)-4-benzyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one are cyclized using sulfonyl chlorides. For example, methanesulfonyl chloride in triethylamine induces ring closure at room temperature, yielding a sulfonylated oxazolidine intermediate. This method achieves moderate yields (44%) but requires stringent control of stoichiometry to avoid over-sulfonylation.

Enzymatic Resolution for Chiral Purity

Patents describe the use of lipases to resolve racemic mixtures of oxazolidinone precursors. Immobilized Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer in isopropyl acetate, achieving enantiomeric excess >98%. This step is critical for compounds requiring stereochemical precision.

Sulfonylation of the Oxazolidine Ring

Introducing the 4-methoxy-3-methylphenylsulfonyl group involves nucleophilic aromatic substitution (NAS) or direct sulfonylation:

Direct Sulfonylation with Aryl Sulfonyl Chlorides

Reacting the oxazolidine core with 4-methoxy-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C affords the sulfonylated product. Triethylamine acts as a base, scavenging HCl to drive the reaction. Excess sulfonyl chloride (1.2 equivalents) ensures complete conversion, with yields ranging from 65% to 78%.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Yield | 65–78% |

Microwave-Assisted Sulfonylation

Recent advancements employ microwave irradiation (150 W, 100°C) to reduce reaction times to 30 minutes. This method enhances yields to 85% while minimizing side-product formation.

Formation of the Oxalamide Linker

The oxalamide bridge connects the oxazolidine core to the morpholinoethyl group via sequential amide couplings:

Stepwise Amidation with Oxalyl Chloride

Oxalyl chloride reacts with the primary amine of the oxazolidine intermediate to form an oxalyl chloride intermediate. Subsequent treatment with 2-morpholinoethylamine in tetrahydrofuran (THF) at −20°C yields the bis-amide. This method requires strict anhydrous conditions to prevent hydrolysis.

One-Pot T3P®-Promoted Coupling

Employing propylphosphonic anhydride (T3P®) as a coupling agent in ethyl acetate enables a one-pot procedure. T3P® activates the carboxylic acid in situ, facilitating amide bond formation with 95% efficiency.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key characterization data include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the oxazolidine-sulfonyl intermediate is prepared via nucleophilic substitution of the sulfonyl group onto the oxazolidine ring under basic conditions (e.g., K₂CO₃ in DMF). The oxalamide linkage is then formed using carbodiimide-mediated coupling (e.g., DCC/HOBt) between the sulfonyl-oxazolidine intermediate and the morpholinoethylamine derivative .

- Purity Optimization : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) is recommended for purification. Thin-layer chromatography (TLC) using silica gel 60 F254 plates can monitor reaction progress .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm the presence of key groups (e.g., sulfonyl, oxazolidine, morpholinoethyl) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification .

- X-ray Diffraction (XRD) : Single-crystal XRD for absolute stereochemical confirmation if crystalline forms are obtainable .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers. Pre-solubilization in DMSO (≤1% v/v) is recommended for biological assays .

- Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Stability in PBS (pH 7.4) should be tested via HPLC over 24–72 hours to assess degradation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition or receptor binding?

- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS proteomic analysis .

- Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry with putative targets (e.g., kinases, GPCRs) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding poses against homology-modeled targets .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Modification Strategies :

- Sulfonyl Group : Replace the 4-methoxy-3-methylphenyl group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to enhance electrophilicity .

- Oxazolidine Ring : Introduce sp³-hybridized carbons or chiral centers to modulate conformational flexibility .

- Assays : Test analogs in dose-response assays (e.g., IC50 in enzyme inhibition) and compare with computational predictions (e.g., free energy perturbation) .

Q. How should researchers address contradictory data in biological activity assays?

- Case Example : If conflicting IC50 values arise in kinase inhibition assays:

Validate assay conditions (e.g., ATP concentration, buffer pH).

Use orthogonal assays (e.g., radioactive ATP transfer vs. fluorescence polarization).

Check for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. What methodologies are suitable for studying this compound’s metabolic stability and toxicity?

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-HRMS. Key CYP450 isoforms (e.g., CYP3A4) can be identified using isoform-specific inhibitors .

- Toxicity Screening : High-content imaging for hepatotoxicity (e.g., HepG2 cell viability, mitochondrial membrane potential) and genotoxicity (Ames test) .

Critical Research Considerations

- Contradictory Solubility Data : If solubility varies between studies, confirm particle size via dynamic light scattering (DLS) and test polymorphic forms using powder XRD .

- Biological Replicability : Use ≥3 independent biological replicates and standardized positive/negative controls (e.g., staurosporine for kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.